
The Discovery and Development of PF-915275: A
Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-915275

Cat. No.: B1679709 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
PF-915275, also known as 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide, is a

potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This

enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by

converting inactive cortisone to active cortisol. Dysregulation of 11β-HSD1 has been implicated

in the pathogenesis of metabolic syndrome and type 2 diabetes. Developed by Pfizer, PF-
915275 emerged from a lead optimization program focused on N-(pyridin-2-yl)

arylsulfonamides. It demonstrated high potency and selectivity for human 11β-HSD1 in

preclinical studies and showed promising pharmacokinetics and pharmacodynamics in both

animal models and a Phase I clinical trial. This technical guide provides a comprehensive

overview of the discovery, development, mechanism of action, and key experimental data for

PF-915275.

Introduction
Glucocorticoids are essential steroid hormones that regulate a wide array of physiological

processes, including metabolism, inflammation, and stress response. The intracellular

concentration of the active glucocorticoid, cortisol, is tightly controlled by two isoforms of the

11β-hydroxysteroid dehydrogenase enzyme. While 11β-HSD2 inactivates cortisol to cortisone,

11β-HSD1, primarily a reductase in vivo, catalyzes the conversion of cortisone to cortisol,
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thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and

adipose tissue.[1][2]

Elevated 11β-HSD1 activity is associated with central obesity, insulin resistance, and other

features of the metabolic syndrome.[3] This has made the enzyme an attractive therapeutic

target for the treatment of type 2 diabetes and related disorders. The development of selective

11β-HSD1 inhibitors aims to reduce intracellular cortisol levels in target tissues without

affecting systemic cortisol concentrations, thus avoiding the side effects associated with

systemic glucocorticoid blockade.

PF-915275 was identified by Pfizer as a clinical candidate from a series of N-(pyridin-2-yl)

arylsulfonamide inhibitors.[2] This document details the scientific journey of PF-915275 from its

discovery through preclinical and early clinical development.

Discovery and Lead Optimization
The discovery of PF-915275 began with the identification of N-(pyridin-2-yl) arylsulfonamides

as a novel class of 11β-HSD1 inhibitors.[2] Through a process of rational drug design and

structure-activity relationship (SAR) studies, an initial lead compound was optimized to improve

its physicochemical properties and potency. A key strategy in this process was a "deletion

strategy" to enhance ligand efficiency.[2] This optimization effort ultimately led to the

identification of PF-915275 as a potent and selective inhibitor of human 11β-HSD1 with

favorable preclinical pharmacokinetic properties.[2][4]

Mechanism of Action
PF-915275 is a potent and selective, orally active inhibitor of 11β-HSD1.[5] By inhibiting this

enzyme, PF-915275 blocks the intracellular conversion of inactive cortisone to the active

glucocorticoid cortisol in target tissues.[1][2] This reduction in local cortisol levels is expected to

ameliorate the pathophysiological effects of glucocorticoid excess, such as insulin resistance

and dyslipidemia.[3]

The selectivity of PF-915275 for 11β-HSD1 over the isoform 11β-HSD2 is a critical feature.

Inhibition of 11β-HSD2 could lead to an excess of cortisol in mineralocorticoid-responsive

tissues, potentially causing hypertension and hypokalemia. PF-915275 has been shown to

have minimal activity against 11β-HSD2.
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Below is a diagram illustrating the signaling pathway of 11β-HSD1 and the inhibitory action of

PF-915275.
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Caption: Mechanism of action of PF-915275 in inhibiting 11β-HSD1.

Quantitative Data
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The following tables summarize the key in vitro and in vivo quantitative data for PF-915275.

Table 1: In Vitro Potency and Selectivity

Parameter Species Assay System Value Reference

Ki Human
Recombinant

11β-HSD1
2.3 nM

EC50 Human

HEK293 cells

(overexpressing

11β-HSD1)

15 nM [5]

EC50 Human
Primary

hepatocytes
20 nM [5]

EC50 Monkey
Primary

hepatocytes
100 nM [5]

EC50 Rat
FAO hepatoma

cells
14,500 nM [5]

% Inhibition Human
11β-HSD2 (at 10

µM)
1.5%

Table 2: Preclinical Pharmacokinetics

Species Route Dose T1/2
Clearanc
e

Bioavaila
bility

Referenc
e

Rat IV/PO - Long Low Good [4]

Cynomolgu

s Monkey
Oral 3 mg/kg 22 hours - - [5]

Table 3: In Vivo Pharmacodynamics in Cynomolgus Monkeys

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1679709?utm_src=pdf-body
https://www.medchemexpress.com/PF-915275.html
https://www.medchemexpress.com/PF-915275.html
https://www.medchemexpress.com/PF-915275.html
https://www.medchemexpress.com/PF-915275.html
https://dcchemicals.com/product_show-DC24093.html
https://www.medchemexpress.com/PF-915275.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Dose Effect Reference

Inhibition of

prednisone to

prednisolone

conversion

3 mg/kg 87% (maximum) [1][5]

EC50 (Total drug) - 391 nM [1]

EC50 (Free drug) - 17 nM [1]

Plasma insulin

reduction
1 mg/kg 54% [5]

Plasma insulin

reduction
3 mg/kg 60% [5]

Table 4: Phase I Clinical Trial Results in Healthy Volunteers (Multiple Doses)

Dose Range

Effect on
Prednisolone
Exposure (at
15 mg dose)

Maximum
Inhibition of
Urinary
Cortisol/Cortis
one Metabolite
Ratio

Safety and
Tolerability

Reference

0.3 - 15 mg 37% reduction
26% after 14

days

Safe and well-

tolerated
[6]

Experimental Protocols
11β-HSD1 Inhibition Assay (Biochemical)
A detailed protocol for the biochemical assay to determine the Ki of PF-915275 for 11β-HSD1

is not publicly available. However, based on standard practices, a typical assay would involve

the following steps:

Enzyme Source: Purified recombinant human 11β-HSD1.
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Substrate: Cortisone.

Cofactor: NADPH.

Incubation: The enzyme, substrate, cofactor, and varying concentrations of PF-915275 are

incubated in a suitable buffer at 37°C.

Detection: The formation of cortisol is monitored over time. This is typically done using

methods such as scintillation proximity assay (SPA) with a radiolabeled substrate, or by

chromatographic separation (e.g., HPLC) followed by mass spectrometry (LC-MS/MS).

Data Analysis: The initial reaction rates are determined at each inhibitor concentration, and

the data are fitted to the Michaelis-Menten equation to determine the Ki value.

Human Hepatocyte Assay
This assay measures the ability of PF-915275 to inhibit 11β-HSD1 activity in a cellular context.

Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-

coated plates. The cells are allowed to attach and form a monolayer.[7][8]

Compound Treatment: The hepatocytes are incubated with varying concentrations of PF-
915275.[5]

Substrate Addition: Cortisone or prednisone is added to the culture medium.[5]

Incubation: The cells are incubated for a defined period (e.g., 24 hours) at 37°C in a

humidified incubator with 5% CO2.[7]

Sample Analysis: The culture medium is collected, and the concentrations of the substrate

(cortisone or prednisone) and the product (cortisol or prednisolone) are quantified using LC-

MS/MS.[5]

Data Analysis: The EC50 value, the concentration of PF-915275 that causes 50% inhibition

of cortisol or prednisolone formation, is calculated by fitting the data to a dose-response

curve.
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In Vivo Pharmacodynamic Study in Cynomolgus
Monkeys
This study was designed to demonstrate the in vivo target engagement of PF-915275.[1]

Animal Model: Adult cynomolgus monkeys.[1]

Dosing: Animals were administered either vehicle or various oral doses of PF-915275.[1]

Probe Substrate Administration: Following the administration of PF-915275, a 10 mg/kg oral

dose of prednisone was given. Prednisone is used as a probe substrate as it is a substrate

for 11β-HSD1 and its product, prednisolone, can be distinguished from endogenous cortisol.

[1]

Sample Collection: Blood samples were collected at various time points after dosing.[1]

Bioanalysis: Plasma concentrations of PF-915275, prednisone, and prednisolone were

measured by LC-MS/MS.[1]

Data Analysis: The extent of inhibition of prednisone to prednisolone conversion was

calculated for each dose group. An exposure-response relationship was established to

determine the in vivo EC50.[1]

Clinical Development and Discontinuation
PF-915275 (also referred to as PF-00915275 in clinical studies) progressed to a Phase I

clinical trial in healthy volunteers.[6] The study was a double-blind, placebo-controlled,

randomized, multiple-dose trial involving sixty participants. The results showed that multiple

oral doses of PF-00915275 (ranging from 0.3 to 15 mg) were safe and well-tolerated. The

compound was rapidly absorbed and slowly eliminated, with dose-proportional increases in

exposure. At the highest dose, a 37% reduction in prednisolone generation from prednisone

was observed, confirming target engagement in humans.[6]

Despite these promising early results, the development of PF-915275 was discontinued during

Phase II clinical trials due to issues with tablet formulation.[9]

Logical Relationships and Workflows
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The following diagram illustrates the overall workflow of the PF-915275 discovery and

development program.
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Click to download full resolution via product page

Caption: The discovery and development workflow of PF-915275.

Conclusion
PF-915275 is a well-characterized, potent, and selective inhibitor of 11β-HSD1 that

demonstrated proof-of-mechanism in preclinical species and early clinical development. The

data gathered from its discovery and development program provide valuable insights for

researchers in the field of metabolic diseases and for professionals involved in drug discovery.

Although the clinical development of PF-915275 was halted due to formulation challenges, the

extensive preclinical and Phase I clinical data serve as a significant reference for the

development of future 11β-HSD1 inhibitors. The journey of PF-915275 underscores the

multifaceted challenges in drug development, where promising biological activity must be

matched with appropriate pharmaceutical properties to achieve clinical success.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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